
3-Butyn-2-amine, N-methyl-, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-amine, N-methyl-, (S)-(9CI) is an organic compound with the molecular formula C5H9N. It is also known by other names such as 3-Amino-3-methyl-1-butyne and 1,1-Dimethylpropargylamine . This compound is characterized by the presence of an amine group attached to a butyne structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) typically involves the reaction of propargyl bromide with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-2-amine, N-methyl-, (S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Various substituted amines and amides
Applications De Recherche Scientifique
3-Butyn-2-amine, N-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-methyl-1-butyne
- 1,1-Dimethylpropargylamine
- 1,1-Dimethylprop-3-ynylamine
Uniqueness
3-Butyn-2-amine, N-methyl-, (S)-(9CI) is unique due to its specific structural configuration and the presence of both an amine group and a butyne moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
(2S)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3/t5-/m0/s1 |
Clé InChI |
SEDYEJKMKNWLGX-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C#C)NC |
SMILES canonique |
CC(C#C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


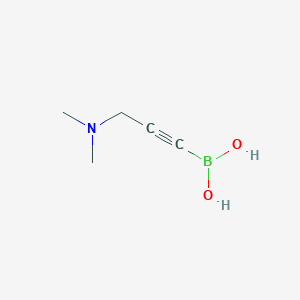

![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
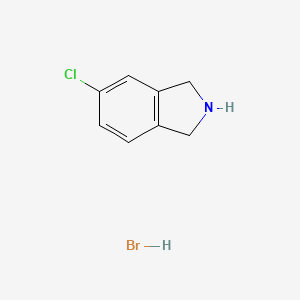
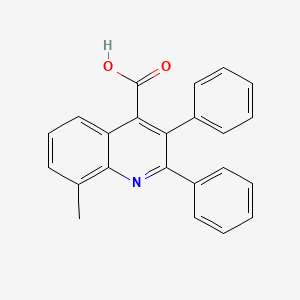



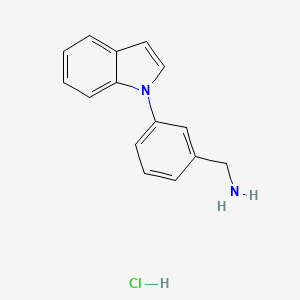

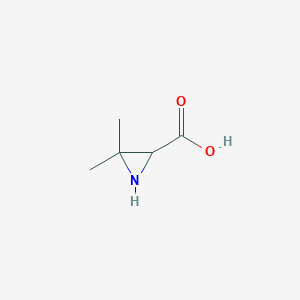

![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

